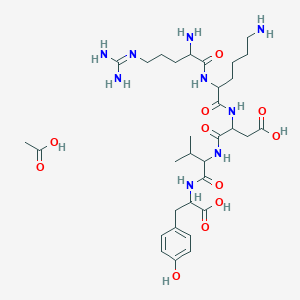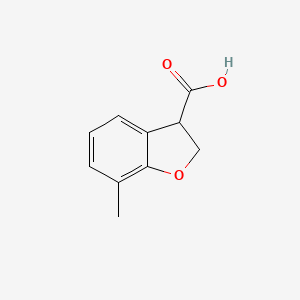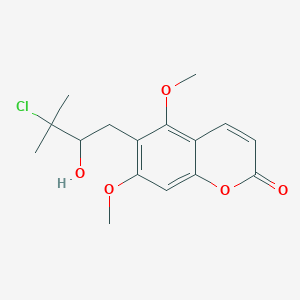
H-DL-Arg-DL-Lys-DL-Asp-DL-Val-DL-Tyr-OH.CH3CO2H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物“H-DL-Arg-DL-Lys-DL-Asp-DL-Val-DL-Tyr-OH.CH3CO2H”は、アルギニン、リシン、アスパラギン酸、バリン、チロシンなどの複数のアミノ酸で構成される合成ペプチドです。この化合物は、その独特の性質と構造のために、さまざまな科学研究の用途で頻繁に使用されています。
準備方法
合成経路と反応条件
“H-DL-Arg-DL-Lys-DL-Asp-DL-Val-DL-Tyr-OH.CH3CO2H”の合成は、通常、固相ペプチド合成(SPPS)を伴います。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには、以下の手順が含まれます。
最初のアミノ酸の結合: 最初のアミノ酸は、そのカルボキシル基を通じて樹脂に結合されます。
脱保護: 結合されたアミノ酸のアミノ基は、次のアミノ酸の付加を可能にするために脱保護されます。
カップリング: アミノ基で保護された次のアミノ酸は、活性化され、成長中のペプチド鎖にカップリングされます。
繰り返し: ステップ2と3は、目的のペプチド配列が得られるまで繰り返されます。
切断: 完成したペプチドは樹脂から切断され、脱保護されて最終生成物が得られます。
工業生産方法
工業的な設定では、このペプチドの生産には、SPPSプロセスを合理化する自動ペプチド合成装置が含まれる場合があります。これらの機械は、複数のペプチド合成を同時に処理できるため、効率が向上し、人為的エラーのリスクが軽減されます。
化学反応の分析
反応の種類
化合物“H-DL-Arg-DL-Lys-DL-Asp-DL-Val-DL-Tyr-OH.CH3CO2H”は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ペプチドは、特にチロシン残基で酸化されて、ジチロシンの形成につながる可能性があります。
還元: 還元反応は、ペプチド構造に存在する場合、ジスルフィド結合を標的にすることができます。
置換: アミノ酸残基は、他のアミノ酸で置換されて、ペプチドの性質を変更することができます。
一般的な試薬と条件
酸化: 過酸化水素(H2O2)または他の酸化剤を穏やかな条件下で使用します。
還元: ジチオスレイトール(DTT)または他の還元剤。
置換: アミノ酸誘導体と、塩基の存在下でHBTUまたはDICなどのカップリング試薬。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、チロシン残基の酸化は、ジチロシンの形成につながる可能性があり、ジスルフィド結合の還元は、遊離チオール基をもたらします。
科学研究の用途
化合物“this compound”には、いくつかの科学研究の用途があります。
化学: ペプチド合成と修飾の研究におけるモデルペプチドとして使用されます。
生物学: タンパク質間相互作用と細胞シグナル伝達経路における役割について調査されています。
医学: 薬物送達ビヒクルとして、またはペプチドベースのワクチンの成分として、潜在的な治療用途について検討されています。
産業: ペプチドベースの材料とコーティングの開発に使用されています。
科学的研究の応用
The compound “H-DL-Arg-DL-Lys-DL-Asp-DL-Val-DL-Tyr-OH.CH3CO2H” has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
“H-DL-Arg-DL-Lys-DL-Asp-DL-Val-DL-Tyr-OH.CH3CO2H”の作用機序は、その特定の用途によって異なります。一般的に、ペプチドは、細胞受容体、酵素、または他のタンパク質と相互作用して、生物学的プロセスを調節することができます。関与する分子標的と経路は、ペプチドの配列と構造に基づいて異なります。
類似の化合物との比較
類似の化合物
H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL: アミノ酸の配列が異なる別の合成ペプチド。
エルカトニン: 副甲状腺ホルモン拮抗剤として使用されるカルシトニンの誘導体。
セトロレリクス: 補助生殖で使用するゴナドトロピン放出ホルモン拮抗薬。
独自性
“this compound”の独自性は、その特定のアミノ酸配列にあり、これは独自の化学的および生物学的特性を与えます。このペプチドは、さまざまな化学反応を起こす能力があり、科学研究における多様な用途を持つため、研究開発のための貴重な化合物です。
類似化合物との比較
Similar Compounds
H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL: Another synthetic peptide with a different sequence of amino acids.
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Cetrorelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.
Uniqueness
The uniqueness of “H-DL-Arg-DL-Lys-DL-Asp-DL-Val-DL-Tyr-OH.CH3CO2H” lies in its specific sequence of amino acids, which imparts distinct chemical and biological properties. This peptide’s ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound for study and development.
特性
IUPAC Name |
acetic acid;3-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N9O9.C2H4O2/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34;1-2(3)4/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTISBKUCLDRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N9O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)
![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)


![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)

methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)

![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B12311365.png)

![4'-amino-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12311377.png)
![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12311390.png)
